5-(Benzyloxy)-1,3-dioxan-2-one
CAS No.: 86629-66-5
Cat. No.: VC8004313
Molecular Formula: C11H12O4
Molecular Weight: 208.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 86629-66-5 |
---|---|
Molecular Formula | C11H12O4 |
Molecular Weight | 208.21 g/mol |
IUPAC Name | 5-phenylmethoxy-1,3-dioxan-2-one |
Standard InChI | InChI=1S/C11H12O4/c12-11-14-7-10(8-15-11)13-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Standard InChI Key | RTJMBRNDSHKMEX-UHFFFAOYSA-N |
SMILES | C1C(COC(=O)O1)OCC2=CC=CC=C2 |
Canonical SMILES | C1C(COC(=O)O1)OCC2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Geometry
The IUPAC name of this compound is 5-phenylmethoxy-1,3-dioxan-2-one, reflecting its benzyloxy substituent and six-membered dioxanone ring. The canonical SMILES representation illustrates the spatial arrangement of the benzyl group and the cyclic carbonate moiety. X-ray crystallography and NMR studies confirm a chair conformation for the dioxanone ring, stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and adjacent ether groups.
Physicochemical Properties
Key physicochemical properties, sourced from PubChem and EPA DSSTox, include:
Property | Value/Description |
---|---|
Molecular Formula | |
Molecular Weight | 208.21 g/mol |
Solubility | Soluble in chloroform, THF, DMSO |
Melting Point | 122–125°C |
Vapor Pressure | (25°C) |
Biodegradation Rate | Moderate (pH-dependent) |
Toxicity | Low (LD > 2000 mg/kg in rats) |
These properties underscore its stability under standard laboratory conditions and compatibility with organic reaction media.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 5-(Benzyloxy)-1,3-dioxan-2-one typically involves a two-step process:
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Vilsmeier–Haack Reaction: 4,6-Dihydroxypyrimidine is treated with phosphorus oxychloride and -dimethylformamide to yield 4,6-dichloro-5-formylpyrimidine .
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Cyclization with 1,3-Propanediol: The formyl intermediate reacts with 1,3-propanediol under acidic conditions (-toluenesulfonic acid) to form the dioxanone ring .
This method achieves a 67% yield, with purification via silica gel chromatography . Alternative routes employ benzyloxy alcohol and cyclic carbonate precursors in the presence of base catalysts (e.g., KCO), though yields are marginally lower (50–60%).
Industrial Manufacturing
Industrial production utilizes continuous flow reactors to optimize temperature (80–100°C) and pressure (1–2 atm), enhancing scalability and purity. Batch processes remain prevalent for small-scale batches, but solvent recovery systems are critical to minimizing waste.
Chemical Reactivity and Functionalization
Oxidation and Reduction Pathways
The benzyloxy group undergoes selective oxidation using potassium permanganate () in acidic media to yield benzoic acid, while milder agents like pyridinium chlorochromate (PCC) produce benzaldehyde. Reduction with lithium aluminum hydride () cleaves the benzyl ether, generating benzyl alcohol and 1,3-dioxan-2-ol.
Nucleophilic Substitution
The electron-deficient carbonyl carbon in the dioxanone ring facilitates nucleophilic attacks. Amines (e.g., ethylenediamine) displace the benzyloxy group at 60°C, forming urea derivatives. Halogenation with replaces the carbonate oxygen with chlorine, enabling further functionalization.
Applications in Polymer Science
Biodegradable Copolymers
5-(Benzyloxy)-1,3-dioxan-2-one (abbreviated BTMC) is copolymerized with glycolide via ring-opening polymerization (ROP) using stannous octoate as a catalyst. The resulting poly(BTMC--glycolide) exhibits tunable degradation rates (2–12 months in vitro), making it ideal for controlled drug delivery systems.
Surface Modification
BTMC-derived polymers functionalized with acrylate groups form hydrogels with shape-memory properties, applicable in tissue engineering. The benzyloxy moiety enhances hydrophobicity, improving adhesion to metallic implants.
Comparative Analysis with Related Compounds
5-(Benzyloxy)-2-(2-hydroxyphenyl)iminomethylphenol
This Schiff base derivative exhibits antimicrobial activity but suffers from poor solubility, a drawback mitigated by BTMC’s carbonate backbone.
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